Avanafil-13C5,15N

Catalog No.
S13964981
CAS No.
M.F
C23H26ClN7O3
M. Wt
489.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Avanafil-13C5,15N

Product Name

Avanafil-13C5,15N

IUPAC Name

4-[(3-chloro-4-methoxyphenyl)methylamino]-2-[2-(hydroxy(113C)methyl)(2,3,4,5-13C4,115N)azolidin-1-yl]-N-(pyrimidin-2-ylmethyl)pyrimidine-5-carboxamide

Molecular Formula

C23H26ClN7O3

Molecular Weight

489.9 g/mol

InChI

InChI=1S/C23H26ClN7O3/c1-34-19-6-5-15(10-18(19)24)11-27-21-17(22(33)28-13-20-25-7-3-8-26-20)12-29-23(30-21)31-9-2-4-16(31)14-32/h3,5-8,10,12,16,32H,2,4,9,11,13-14H2,1H3,(H,28,33)(H,27,29,30)/i2+1,4+1,9+1,14+1,16+1,31+1

InChI Key

WEAJZXNPAWBCOA-PVAAWCPSSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CNC2=NC(=NC=C2C(=O)NCC3=NC=CC=N3)N4CCCC4CO)Cl

Isomeric SMILES

COC1=C(C=C(C=C1)CNC2=NC(=NC=C2C(=O)NCC3=NC=CC=N3)[15N]4[13CH2][13CH2][13CH2][13CH]4[13CH2]O)Cl

Avanafil-13C5,15N is a stable isotope-labeled derivative of avanafil, a phosphodiesterase type 5 inhibitor primarily used for the treatment of erectile dysfunction. The compound has been modified to include carbon-13 and nitrogen-15 isotopes, which are useful in pharmacokinetic studies and metabolic research. These isotopes allow for precise tracking of the compound's behavior in biological systems, enhancing the understanding of its pharmacodynamics and pharmacokinetics.

Avanafil functions by inhibiting phosphodiesterase type 5, an enzyme that breaks down cyclic guanosine monophosphate (cGMP). By preventing the degradation of cGMP, avanafil enhances its availability, leading to increased smooth muscle relaxation and blood flow in the corpus cavernosum of the penis upon sexual stimulation. The chemical reaction can be summarized as follows:

  • Nitric Oxide Release: Sexual arousal causes nitric oxide release.
  • cGMP Production: Nitric oxide stimulates guanylate cyclase, increasing cGMP levels.
  • PDE5 Inhibition: Avanafil inhibits PDE5, preventing cGMP breakdown.
  • Smooth Muscle Relaxation: Elevated cGMP leads to vasodilation and erection.

Avanafil-13C5,15N exhibits similar biological activity to its non-labeled counterpart. It activates the nitric oxide/cyclic guanosine monophosphate/protein kinase G signaling pathway, which plays a critical role in reducing oxidative stress and bone mineral density loss. Research indicates that avanafil may also have potential benefits in treating conditions related to vascular health beyond erectile dysfunction .

The synthesis of Avanafil-13C5,15N involves several steps that typically include:

  • Starting Materials: Use of isotopically labeled precursors.
  • Reactions: Multi-step organic synthesis involving reactions such as amination and carbonylation.
  • Purification: Techniques like high-performance liquid chromatography (HPLC) to achieve purity and isolate the desired isotopically labeled product .

The specific synthetic routes can vary based on the desired yield and purity levels for research applications.

Avanafil-13C5,15N is primarily utilized in research settings, particularly in:

  • Pharmacokinetic Studies: Understanding the absorption, distribution, metabolism, and excretion of avanafil.
  • Metabolic Research: Investigating how avanafil interacts with biological systems at a molecular level.
  • Quality Control: Ensuring the consistency and reliability of pharmaceutical formulations containing avanafil .

Studies on drug interactions involving avanafil indicate that it can significantly interact with various medications. Notably:

  • Antihypertensive Agents: Co-administration with alpha blockers may increase the risk of hypotension.
  • Alcohol Consumption: Excessive alcohol intake can exacerbate hypotensive effects when combined with avanafil .

These interactions necessitate careful monitoring during clinical use to mitigate adverse effects.

Avanafil is part of a class of drugs known as phosphodiesterase type 5 inhibitors. Other compounds in this category include:

Compound NameMechanism of ActionUnique Features
SildenafilInhibits phosphodiesterase type 5First PDE5 inhibitor; widely used for erectile dysfunction
TadalafilInhibits phosphodiesterase type 5Longer half-life; also used for benign prostatic hyperplasia
VardenafilInhibits phosphodiesterase type 5Faster onset compared to sildenafil

Uniqueness of Avanafil

Avanafil distinguishes itself from these compounds by its rapid onset of action (approximately 15 minutes) and a more favorable side effect profile. It has been shown to have fewer drug interactions compared to sildenafil and vardenafil, making it a preferable option for patients on multiple medications .

XLogP3

2.6

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

3

Exact Mass

489.1923745 g/mol

Monoisotopic Mass

489.1923745 g/mol

Heavy Atom Count

34

Dates

Last modified: 08-10-2024

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